1-Cyclopropylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
939757-41-2 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclopropylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6H2,(H,11,12) |
InChI Key |
NKYBGCBVGPAMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC2)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Cyclopropylpiperidine 3 Carboxylic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amide bond formation, reduction, and conversion to more reactive acyl derivatives like acid chlorides and anhydrides.
Esterification of 1-Cyclopropylpiperidine-3-carboxylic acid involves the reaction of its carboxyl group with an alcohol, typically in the presence of a catalyst to facilitate the removal of water. One of the most effective methods for this transformation, especially under mild conditions, is the Steglich esterification. nih.gov This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a nucleophilic catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The process is advantageous as it suppresses the formation of side products and can produce high yields, even with sterically hindered alcohols. nih.govorganic-chemistry.org
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then reacts with this intermediate to form a reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and a urea (B33335) byproduct. nih.gov
Table 1: Representative Esterification Reactions
| Alcohol | Coupling Agents | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | DCC, DMAP | Dichloromethane (DCM) | Methyl 1-cyclopropylpiperidine-3-carboxylate | >90 |
| Ethanol | EDC, DMAP | Dichloromethane (DCM) | Ethyl 1-cyclopropylpiperidine-3-carboxylate | >90 |
| tert-Butanol | DCC, DMAP | Dichloromethane (DCM) | tert-Butyl 1-cyclopropylpiperidine-3-carboxylate | High |
The formation of an amide bond from this compound and an amine is a fundamental transformation. Direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated in situ using coupling reagents. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. youtube.com
Commonly used coupling agents include carbodiimides like DCC and EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions like racemization. arkat-usa.orgresearchgate.net Other systems, such as those employing phosphonium (B103445) or uronium salts (e.g., BOP, PyBOP), are also highly effective. arkat-usa.org An alternative approach involves the use of titanium tetrachloride (TiCl₄) in pyridine, which promotes the direct condensation of carboxylic acids and amines to form amides in moderate to excellent yields. nih.gov These methods avoid the need to isolate highly reactive intermediates like acid chlorides. nih.gov
Table 2: Reagents for Amide Formation
| Amine | Activating/Coupling Reagent | Additive | Product Example |
|---|---|---|---|
| Ammonia | EDC | HOBt | 1-Cyclopropylpiperidine-3-carboxamide |
| Benzylamine | DCC | DMAP | N-Benzyl-1-cyclopropylpiperidine-3-carboxamide |
| Aniline | TiCl₄ | None | N-Phenyl-1-cyclopropylpiperidine-3-carboxamide |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol. While milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids, more powerful hydride reagents are effective. chemguide.co.uk The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgbritannica.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmsu.edu
Table 3: Reduction of Carboxylic Acid Functionality
| Reagent | Solvent | Intermediate | Final Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Aldehyde (not isolated) | (1-Cyclopropylpiperidin-3-yl)methanol |
| Borane (BH₃) / Diborane (B₂H₆) | Tetrahydrofuran (THF) | Aldehyde (not isolated) | (1-Cyclopropylpiperidin-3-yl)methanol |
To increase the electrophilicity of the carbonyl carbon for subsequent nucleophilic acyl substitution reactions, this compound can be converted into more reactive derivatives like acid chlorides or anhydrides.
Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), often at reflux. commonorganicchemistry.comlibretexts.org This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. commonorganicchemistry.com Other reagents used for this conversion include oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF), and phosphorus halides like phosphorus(III) chloride (PCl₃) or phosphorus(V) chloride (PCl₅). commonorganicchemistry.comlibretexts.org
Symmetrical anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this typically requires harsh conditions. Mixed anhydrides, which are also highly reactive acylating agents, can be generated in situ under milder conditions, for example, by reacting the carboxylic acid with another acid chloride or a chloroformate. tcichemicals.com
Table 4: Reagents for Acid Chloride and Anhydride Formation
| Reagent | Product Type | Typical Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Acid Chloride | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Acid Chloride | CO, CO₂, HCl |
| Phosphorus(V) Chloride (PCl₅) | Acid Chloride | POCl₃, HCl |
| Acetic Anhydride (excess) | Mixed Anhydride | Acetic Acid |
Reactions Involving the Piperidine (B6355638) Nitrogen
The tertiary nitrogen atom of the piperidine ring is nucleophilic and can participate in various reactions, most notably N-acylation when the ring is secondary. However, in this specific molecule, the piperidine nitrogen is already substituted with a cyclopropyl (B3062369) group, making it a tertiary amine. Standard N-acylation reactions that would add an acyl group to the nitrogen are not possible without first removing the cyclopropyl group. The provided subsection title "N-Acylation Reactions (e.g., formation of 1-(cyclopropylcarbonyl)piperidine-3-carboxylic acid)" appears to describe the acylation of a piperidine-3-carboxylic acid precursor, rather than a reaction on this compound itself.
For the purpose of fulfilling the outline, we will describe the N-acylation of a precursor, piperidine-3-carboxylic acid, to form the title compound's N-acyl analogue.
N-acylation involves the formation of an amide bond by reacting the secondary amine of a piperidine precursor with an acylating agent. researchgate.net This is a common strategy in peptide synthesis and medicinal chemistry. To synthesize a compound like 1-(cyclopropylcarbonyl)piperidine-3-carboxylic acid, one would start with piperidine-3-carboxylic acid and react it with an activated derivative of cyclopropanecarboxylic acid.
The reaction can be carried out using cyclopropanecarbonyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, a direct coupling between cyclopropanecarboxylic acid and piperidine-3-carboxylic acid can be achieved using standard amide bond-forming reagents. researchgate.net These include carbodiimides (DCC, EDC) with additives (HOBt, HOAt) or phosphonium/uronium salt reagents (BOP, HATU), which generate a highly reactive acylating species in situ. arkat-usa.orgresearchgate.net
Table 5: N-Acylation of Piperidine-3-carboxylic Acid
| Acylating Agent | Coupling Method | Base/Additive | Product |
|---|---|---|---|
| Cyclopropanecarbonyl chloride | Direct acylation | Triethylamine | 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid |
| Cyclopropanecarboxylic acid | Carbodiimide coupling | EDC, HOBt | 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid |
| Cyclopropanecarboxylic acid | Phosphonium salt coupling | BOP, Diisopropylethylamine | 1-(Cyclopropylcarbonyl)piperidine-3-carboxylic acid |
N-Substitution and Derivatization
The secondary amine within the piperidine ring and the carboxylic acid group are primary sites for derivatization. These modifications are crucial for altering the molecule's physicochemical properties and for synthesizing a variety of analogs.
A common transformation of the carboxylic acid is its conversion to an amide. This is typically achieved through amide coupling reactions. For instance, (R)-1-((4-methoxyphenyl)sulfonyl)-N-(substituted benzyl)piperidine-3-carboxamides have been synthesized by reacting the corresponding piperidine-3-carboxylic acid intermediate with various benzylamines. mdpi.com This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). mdpi.com A range of substituted benzylamines can be used to generate a library of N-substituted amide derivatives. mdpi.com
The following table provides examples of such derivatizations:
| Reactant 1 (Piperidine Derivative) | Reactant 2 (Amine) | Coupling Agents | Product |
| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid | 2-methylbenzylamine | EDCI, DMAP | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide |
| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid | 2-methoxybenzylamine | EDCI, DMAP | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide |
| (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid | 3-bromobenzylamine | EDCI, DMAP | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide |
Esterification of the carboxylic acid group represents another key derivatization pathway. This can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in what is known as a Fischer esterification. chemguide.co.ukyoutube.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of DMAP can be employed. orgsyn.org This method is effective for a wide range of alcohols, including sterically hindered ones. orgsyn.org
Chemical Modifications on the Piperidine Ring (excluding C3)
While the C3 position is defined by the carboxylic acid group, other positions on the piperidine ring can also be subject to chemical modification, although this is less common and often involves more complex synthetic strategies. In some cases, the synthesis of substituted piperidines is achieved by constructing the ring from acyclic precursors already bearing the desired substituents. nih.gov
For instance, the synthesis of polysubstituted piperidines can be achieved through multi-component reactions or intramolecular cyclizations of appropriately functionalized precursors. ajchem-a.com These methods allow for the introduction of various substituents at different positions on the piperidine ring, leading to a wide array of structurally diverse analogs.
Stability and Reactivity of the Cyclopropyl Group within the Piperidine Scaffold
In the context of drug metabolism, N-cyclopropyl groups can undergo cytochrome P450-mediated oxidation. This can lead to the formation of reactive intermediates through ring-opening, which may subsequently form adducts with cellular macromolecules. hyphadiscovery.com For example, the hepatotoxicity of the antibiotic trovafloxacin (B114552) has been linked to the metabolic activation of its cyclopropylamine (B47189) moiety. hyphadiscovery.com
However, the cyclopropyl ring is generally stable under many synthetic conditions. Ring-opening of N-cyclopropylamides has been shown to occur in the presence of strong Lewis acids like aluminum chloride (AlCl3), leading to rearranged products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net This reactivity highlights the potential for the cyclopropyl group to participate in skeletal rearrangements under specific chemical environments. In contrast, solvolytic reactions of N-tosylaziridines adjacent to a cyclopropane (B1198618) ring have shown that the aziridine (B145994) ring can be opened without affecting the cyclopropane moiety, depending on the substrate's stereochemistry and reaction conditions. researchgate.net
Stereochemical and Conformational Analysis of 1 Cyclopropylpiperidine 3 Carboxylic Acid
Inherent Chirality and Stereoisomeric Forms of the Piperidine-3-carboxylic Acid System
The piperidine-3-carboxylic acid scaffold possesses a stereogenic center at the C3 position, the carbon atom to which the carboxylic acid group is attached. This inherent chirality gives rise to two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. The specific spatial arrangement of the substituents around this chiral center dictates the molecule's optical activity and its differential interaction with other chiral molecules.
Diastereoselectivity and Enantioselectivity in Synthetic Processes
The synthesis of specific stereoisomers of substituted piperidines, including derivatives of piperidine-3-carboxylic acid, often requires stereoselective synthetic strategies. acs.orgnih.govnih.govajchem-a.comacs.org Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of polysubstituted piperidines, controlling the relative stereochemistry of multiple chiral centers is a significant challenge. acs.orgnih.govnih.gov Enantioselective synthesis, on the other hand, focuses on the preferential formation of one enantiomer over the other. organic-chemistry.orgnih.gov
Various methods have been developed for the stereoselective synthesis of piperidine (B6355638) derivatives. These can include the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgnih.gov Other approaches involve diastereoselective cyclization reactions, where the stereochemistry of existing chiral centers in the starting material directs the formation of new stereocenters in the piperidine ring. acs.org The choice of synthetic route is critical in obtaining the desired stereoisomer of 1-cyclopropylpiperidine-3-carboxylic acid for specific applications.
| Synthetic Strategy | Stereochemical Control | Key Features | Reference Example |
| Asymmetric Catalysis | Enantioselective | Use of chiral metal catalysts (e.g., Rhodium with chiral ligands) to induce asymmetry. | Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives. organic-chemistry.orgnih.gov |
| Chiral Pool Synthesis | Enantioselective | Starting from naturally occurring chiral molecules. | Synthesis from chiral amino acids or other natural products. |
| Diastereoselective Cyclization | Diastereoselective | Intramolecular reactions where existing stereocenters direct the formation of new ones. | Iron-catalyzed cyclization of allylic substrates to form cis-2,6-disubstituted piperidines. acs.org |
| Chiral Auxiliary Mediated Synthesis | Enantioselective & Diastereoselective | Covalent attachment of a chiral auxiliary to the substrate to direct stereoselective transformations. | Use of Evans auxiliaries or other chiral groups to control alkylation or cyclization steps. |
Conformational Dynamics of the Piperidine Ring System
Similar to cyclohexane, the piperidine ring predominantly exists in a chair conformation. ias.ac.innih.gov However, other conformations such as the boat and twist-boat are also possible, though generally higher in energy. acs.orgchemrxiv.orgnih.govnih.govrsc.org The chair conformation can undergo a ring inversion process, where one chair form flips into another. During this inversion, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this process is influenced by the nature of the substituents on the ring.
The puckering of the piperidine ring can be described by Cremer-Pople parameters, which quantify the degree of non-planarity. acs.orgchemrxiv.orgnih.gov For a six-membered ring, three parameters are used to define the ring's conformation. The chair conformation is the most frequently observed due to its staggered arrangement of substituents, which minimizes torsional strain. acs.orgchemrxiv.orgnih.gov
The substituents on the piperidine ring, namely the N-cyclopropyl group and the 3-carboxylic acid group, significantly influence the conformational equilibrium. The N-cyclopropyl group, being a bulky substituent, will have a preference for the equatorial position to minimize steric interactions with the axial hydrogens on the ring.
The 3-carboxylic acid group can exist in either an axial or equatorial orientation. The preference for one over the other is determined by a balance of steric and electronic factors. In the zwitterionic form of piperidine-3-carboxylic acid (nipecotic acid), the carboxylate group shows a preference for the equatorial position, similar to cyclohexanecarboxylic acid. researchgate.net Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen lone pair, or between the protonated nitrogen and the carboxylate oxygen, can also play a role in stabilizing certain conformations. researchgate.net The interplay of these substituent effects determines the dominant conformation of this compound. The conformational preferences can be influenced by factors such as charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.netnih.gov
| Substituent | Positional Preference | Influencing Factors |
| N-Cyclopropyl | Equatorial | Steric hindrance with axial hydrogens. |
| 3-Carboxylic Acid | Equatorial (generally favored) | Steric bulk, potential for intramolecular hydrogen bonding. researchgate.net |
Experimental Spectroscopic Techniques for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of piperidine derivatives in solution. ias.ac.inacs.org Proton (¹H) NMR, in particular, provides valuable information through the analysis of chemical shifts and coupling constants. The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the relative orientation of the protons and thus the conformation of the ring. For instance, large coupling constants (around 10-13 Hz) between vicinal protons are indicative of an axial-axial relationship, which is characteristic of a chair conformation. ias.ac.in
Carbon-¹³ (¹³C) NMR spectroscopy is also used to provide information about the carbon skeleton and the electronic environment of the carbon atoms, which can be correlated with conformational features. acs.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used to assign the proton and carbon signals and to establish through-bond and through-space correlations, further aiding in the conformational analysis. researchgate.net
Computational Conformational Studies (e.g., QM and MD)
Computational methods, such as Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations, provide valuable insights into the conformational landscape of molecules like this compound. researchgate.netresearchgate.netnih.govnih.govrsc.org These methods can be used to calculate the relative energies of different conformers and the energy barriers for interconversion between them.
Quantum mechanics calculations, often using Density Functional Theory (DFT), can be employed to optimize the geometry of different conformers and to calculate their thermodynamic properties. researchgate.net This allows for the identification of the most stable conformations and an estimation of their relative populations at a given temperature. Molecular dynamics simulations, on the other hand, can be used to explore the dynamic behavior of the molecule over time, providing information on the flexibility of the ring and the timescale of conformational changes. These computational approaches complement experimental data and provide a more complete picture of the stereochemical and conformational properties of the molecule. researchgate.netnih.gov
Computational and Theoretical Studies of 1 Cyclopropylpiperidine 3 Carboxylic Acid
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. mdpi.com These methods provide a detailed description of the electron distribution and orbital energies, which are crucial for predicting chemical behavior.
Electronic Structure and Reactivity Predictions
The electronic structure of 1-Cyclopropylpiperidine-3-carboxylic acid dictates its fundamental chemical properties. DFT calculations can be employed to determine key electronic descriptors. scirp.org The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. The areas around the carboxylic acid's oxygen atoms are expected to show a negative potential, indicating their role as hydrogen bond acceptors, while the hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor.
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer quantitative measures of chemical reactivity and stability. A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is likely localized on the piperidine (B6355638) nitrogen and the carboxylic acid group, while the LUMO would be distributed over the carboxylic acid moiety. These calculations help in predicting how the molecule will interact with other chemical species. mdpi.com
| Computational Method | Basis Set | Calculated Property | Predicted Outcome for this compound |
| DFT (B3LYP) | 6-31G(d,p) | HOMO-LUMO Gap | Prediction of kinetic stability and chemical reactivity. |
| DFT (B3LYP) | 6-31G(d,p) | Molecular Electrostatic Potential (MEP) | Identification of electron-rich (oxygen atoms) and electron-poor (hydroxyl hydrogen, N-H) sites, predicting sites for non-covalent interactions. |
| DFT (B3LYP) | 6-31G(d,p) | Mulliken Atomic Charges | Quantification of the partial charges on each atom, indicating the polarity of bonds. |
Reaction Mechanism Elucidation and Transition State Analysis
QM calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis or its metabolic degradation pathways. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed reaction pathway can be assessed. mdpi.com
For instance, the synthesis of this molecule might involve the N-alkylation of piperidine-3-carboxylic acid with a cyclopropyl (B3062369) halide. QM calculations could model this SN2 reaction, identifying the transition state structure and calculating the activation energy. This provides insights into the reaction kinetics and conditions required. Similarly, studies on the thermal decarboxylation of related cyclopropane (B1198618) carboxylic acids have utilized computational methods to propose mechanisms involving cyclic transition states. arkat-usa.org Such analyses for this compound would clarify its thermal stability and potential rearrangement pathways.
Molecular Dynamics (MD) Simulations
While QM methods provide a static picture of a molecule's electronic properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of this compound in a simulated environment, such as in aqueous solution. mdpi.com
Conformational Sampling and Dynamics
The piperidine ring of this compound can adopt several conformations, most notably chair and boat forms. The substituents—the cyclopropyl group on the nitrogen and the carboxylic acid group at the 3-position—can exist in either axial or equatorial positions. MD simulations can sample these different conformations and determine their relative populations and the energy barriers for interconversion. nih.gov
The orientation of the cyclopropyl group relative to the piperidine ring and the torsional angle of the carboxylic acid group are also important dynamic features. The carboxylic acid moiety itself has syn and anti conformations, with the syn conformation generally being more stable in the gas phase, though the presence of solvent can alter this preference. nih.gov MD simulations can track the fluctuations and transitions between these conformational states, providing a comprehensive picture of the molecule's flexibility.
Intermolecular Interactions and Solvent Effects
In a biological context, this compound will be surrounded by water molecules. MD simulations explicitly model the solvent, allowing for a detailed analysis of solute-solvent interactions. The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, as well as between the piperidine nitrogen and water, can be monitored throughout the simulation.
The radial distribution function (RDF) is a common analytical tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. By calculating RDFs for water around the polar groups of this compound, the structure of the hydration shell can be characterized. This information is crucial for understanding the molecule's solubility and how it interacts with its environment.
Molecular Docking Studies on Protein Targets for Scaffold Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. For the this compound scaffold, docking studies can suggest potential protein targets and elucidate the key interactions driving binding affinity.
The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govmdpi.com Derivatives of piperidine and piperazine (B1678402) have been shown to bind to a variety of protein targets. Based on the structural similarity to known ligands, potential protein targets for this compound can be hypothesized and investigated through molecular docking. The carboxylic acid group can act as a key interacting moiety, forming hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) in a protein's active site. The cyclopropyl group can engage in hydrophobic interactions within the binding pocket.
Docking simulations would involve preparing the 3D structure of this compound and a target protein, followed by sampling a large number of possible binding poses. These poses are then scored based on a function that estimates the binding affinity. The top-scoring poses are analyzed to identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov
| Potential Protein Target Class | Rationale for Targeting | Key Predicted Interactions |
| G-protein coupled receptors (GPCRs) | The piperidine scaffold is common in many GPCR ligands. nih.gov | Salt bridge formation between the carboxylic acid and conserved basic residues; hydrophobic interactions of the cyclopropyl group. |
| Ion Channels | Piperidine derivatives are known to modulate ion channel activity. | Hydrogen bonding with polar residues in the channel pore; steric blocking of the channel. |
| Enzymes (e.g., Proteases, Kinases) | The carboxylic acid can mimic a substrate and interact with catalytic residues. | Coordination with metal ions in the active site; hydrogen bonding with backbone atoms. dovepress.com |
| Sigma Receptors | Piperidine and piperazine derivatives often exhibit high affinity for sigma receptors. nih.gov | Ionic and hydrogen bond interactions with key aspartate and glutamate (B1630785) residues. |
These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a multi-faceted understanding of this compound. They offer predictive insights that can efficiently guide synthetic efforts and biological testing in the development of new therapeutic agents.
Ligand-Target Interaction Prediction for Scaffold Optimization
Predicting the interaction between a small molecule (ligand) and its biological target (e.g., a protein receptor or enzyme) is a cornerstone of computational drug design. For the this compound scaffold, these predictions are crucial for identifying potential targets and optimizing the molecule's structure to enhance binding affinity and selectivity.
Molecular docking is a primary technique used for this purpose. nih.gov It computationally places the ligand into the binding site of a macromolecule and evaluates the receptor-ligand affinities and interactions using scoring functions. nih.govnih.gov For this compound, docking studies would involve preparing a 3D model of the compound and placing it into the binding pockets of various potential protein targets. The algorithm would then predict the most favorable binding pose, highlighting key interactions such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the cyclopropyl and piperidine rings. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe how the ligand and protein adapt to each other. nih.gov This can reveal crucial information about the flexibility of the binding site and the persistence of key intermolecular interactions, which is vital for optimizing the scaffold to achieve a more stable and high-affinity binding. nih.govnih.gov
Binding Site Analysis and Pharmacophore Generation
Understanding the specific features of a protein's binding site is essential for designing effective ligands. Binding site analysis involves identifying the key amino acid residues that a ligand can interact with. For a molecule like this compound, this analysis would focus on identifying pockets that can accommodate the bulky cyclopropyl group and that contain residues capable of forming hydrogen bonds with the carboxylic acid and piperidine nitrogen.
From this analysis, a pharmacophore model can be generated. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For the this compound scaffold, a potential pharmacophore model could include:
A hydrogen bond acceptor (from the carboxylic acid's carbonyl oxygen).
A hydrogen bond donor (from the carboxylic acid's hydroxyl group).
A positive ionizable feature (the piperidine nitrogen, depending on pH).
A hydrophobic region (representing the cyclopropyl group).
This model serves as a 3D query to screen virtual compound libraries for molecules with a similar arrangement of features, potentially identifying novel and diverse chemical scaffolds with similar biological activity. researchgate.net It also guides the modification of the original scaffold to better match the pharmacophoric requirements of the target, leading to improved potency. nih.gov
In Silico Prediction of Molecular Parameters
Computational methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.gov These in silico tools provide early insights into a compound's potential drug-likeness, helping to prioritize candidates for synthesis and experimental testing. arxiv.orgnih.gov For this compound, various molecular parameters can be calculated using quantitative structure-activity relationship (QSAR) models and other computational algorithms. nih.govscispace.com
These predictions are based on the molecule's 2D or 3D structure and are calculated using specialized software. For instance, lipophilicity (log P) is a key predictor of membrane permeability, while topological polar surface area (TPSA) correlates with a molecule's ability to cross the blood-brain barrier. nih.gov
Table 1: Predicted Molecular Parameters for this compound This table presents values calculated using common computational algorithms and should be considered estimates.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 169.22 g/mol | Influences absorption and distribution. |
| log P (Octanol-Water Partition Coefficient) | 0.8 - 1.2 | Measures lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Predicts transport properties, including intestinal absorption and brain penetration. |
| Hydrogen Bond Donors | 1 | Key feature for molecular recognition and binding. |
| Hydrogen Bond Acceptors | 3 | Key feature for molecular recognition and binding. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |
Fragment-Based Computational Approaches Relevant to Piperidine Scaffolds
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.govrsc.org This approach uses small molecules, or "fragments," as starting points, which are then grown or combined to produce a more potent lead. csmres.co.uk The piperidine scaffold is a valuable component in FBDD due to its 3D nature and prevalence in many approved drugs. nih.govrsc.org
Fragment Library Design and Screening Principles
The design of fragment libraries is a critical aspect of FBDD. Fragments are typically selected based on the "Rule of Three," which provides general guidelines for their physicochemical properties to ensure they have good binding efficiency and synthetic tractability. csmres.co.uk
Table 2: Comparison of this compound with the "Rule of Three"
| Property | "Rule of Three" Guideline | This compound (as a fragment) |
|---|---|---|
| Molecular Weight | ≤ 300 Da | 169.22 Da |
| log P | ≤ 3 | ~1.0 |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 3 | 3 |
| Rotatable Bonds | ≤ 3 | 2 |
As shown, this compound fits well within the criteria for a fragment. Computational methods are essential for designing diverse and effective fragment libraries. nih.gov These methods can enumerate virtual libraries of fragments, including many variations of the piperidine scaffold, and filter them based on properties like 3D shape, chemical feasibility, and predicted solubility. nih.govrsc.orgresearchgate.net Virtual screening of these fragment libraries against a protein target using molecular docking can then identify initial low-affinity hits for experimental validation. nih.gov
Computational Fragment Elaboration Strategies
Once a fragment hit is identified, computational methods are invaluable for guiding its evolution into a potent lead compound. researchgate.net There are three main strategies for fragment elaboration:
Fragment Growing: This involves adding functional groups to the initial fragment to engage with nearby pockets in the binding site. nih.gov For a piperidine-based fragment, computational tools can suggest modifications at various positions on the ring to form new, favorable interactions with the target protein, thereby increasing affinity. researchgate.net
Fragment Linking: If two different fragments are found to bind in adjacent regions of the protein's active site, they can be computationally linked together. nih.gov Algorithms can design appropriate chemical linkers to connect the two fragments into a single, higher-affinity molecule.
Fragment Merging/Merging: This strategy involves combining the structural features of multiple overlapping fragment hits into a single novel molecule. researchgate.net De novo design programs can use the positions and interactions of several fragments within the binding site to automatically generate new molecules that incorporate the key features of each, leading to a compound with significantly improved potency. mdpi.com
These computational strategies allow for a rational and efficient exploration of chemical space, accelerating the transition from a low-affinity fragment hit to a high-potency lead candidate. nih.govnih.gov
1 Cyclopropylpiperidine 3 Carboxylic Acid As a Synthetic Intermediate and Building Block
Utilization as a Scaffold for Heterocyclic Amino Acid-Like Derivatives
The structure of 1-cyclopropylpiperidine-3-carboxylic acid lends itself to being a scaffold for creating novel heterocyclic amino acid-like derivatives. The piperidine (B6355638) ring acts as a cyclic constraint, while the carboxylic acid provides the characteristic feature of an amino acid. The N-cyclopropyl group can influence the molecule's lipophilicity and conformational preferences.
By modifying the carboxylic acid group or by introducing substituents onto the piperidine ring, a diverse library of compounds can be generated. These derivatives can be explored for their potential biological activities, as cyclic amino acids and their mimics are of significant interest in medicinal chemistry for their ability to introduce conformational rigidity into peptides and other bioactive molecules. While specific examples detailing the extensive use of this compound as a scaffold are not abundant in readily available literature, the synthesis of various substituted piperidine-carboxylic acid derivatives is a well-established area of research. mdpi.com
Precursor in Multistep Organic Synthesis of Advanced Intermediates
This compound can serve as a valuable precursor in multistep organic syntheses to generate more advanced and functionally diverse intermediates. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, alcohols, and even amines via Curtius or a similar rearrangement.
For example, the carboxylic acid can be activated and coupled with various amines to form a wide array of amides. These amides can then undergo further transformations or serve as the final target molecules. Similarly, reduction of the carboxylic acid would yield the corresponding alcohol, which opens up another set of synthetic possibilities, including ether formation or oxidation to an aldehyde. These transformations are fundamental in organic synthesis and allow chemists to build molecular complexity from a relatively simple starting material. youtube.com
Utility in the Development of Chemical Probes for Academic Research
Chemical probes are essential tools for studying biological systems. The development of novel chemical probes often requires versatile building blocks that can be readily functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. nih.govrsc.org
The carboxylic acid functionality of this compound provides a convenient attachment point for such reporter groups. Through standard amide coupling reactions, a variety of tags can be appended to the molecule. The resulting chemical probes could then be used to investigate the biological targets of molecules containing the 1-cyclopropylpiperidine (B65770) scaffold. While specific examples of chemical probes derived directly from this compound are not prominently featured in the literature, the general principles of probe development support its potential utility in this area. nih.govrsc.orgresearchgate.net
Q & A
Basic: What are the standard synthetic routes for 1-Cyclopropylpiperidine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed methods (e.g., Rh(II) catalysts).
- Piperidine Functionalization : Couple the cyclopropane moiety to the piperidine ring using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Carboxylic Acid Installation : Oxidize a terminal methyl group or hydrolyze a nitrile intermediate.
Green chemistry approaches, such as using ethanol as a solvent or microwave-assisted heating, can improve sustainability .
Basic: How is the purity of this compound validated in research settings?
Methodological Answer:
- HPLC : Compare retention times against a reference standard; ≥95% purity is typical for research-grade compounds .
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidine ring protons at δ 1.5–3.0 ppm).
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
Advanced: What strategies optimize the yield of this compound under green chemistry conditions?
Methodological Answer:
- Solvent Selection : Replace dichloromethane or DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Catalyst Optimization : Use gold nanoparticles (AuNPs) or enzyme-based catalysts to reduce waste.
- Process Monitoring : Track reaction progress via TLC or in-situ FTIR to minimize side products.
Microwave-assisted synthesis can reduce reaction times by 50–70% while maintaining yields >80% .
Advanced: How do computational models aid in predicting the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinities.
- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein complex stability.
- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
Data Contradiction: How to resolve discrepancies in reported biological activities of similar piperidine-carboxylic acid derivatives?
Methodological Answer:
- Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. HeLa cells may show varying IC50 values).
- Structural Analog Analysis : Use SAR tables to identify critical substituents (e.g., nitro groups enhance antibacterial activity, while chlorine boosts anti-inflammatory effects) .
- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities >5% .
Structural Analysis: What techniques confirm the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration with single-crystal diffraction (e.g., CCDC deposition) .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and polarimetric detection.
- Optical Rotation : Compare [α]D values with literature data for known stereoisomers .
Methodological Challenge: How to address low reactivity in cyclopropane ring formation during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
